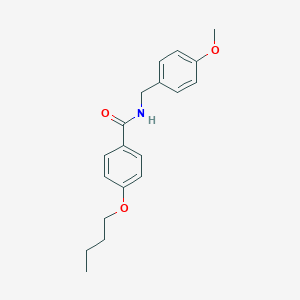

4-butoxy-N-(4-methoxybenzyl)benzamide

Description

4-Butoxy-N-(4-methoxybenzyl)benzamide (referred to here as Compound A) is a benzamide derivative featuring a 4-butoxyphenyl group linked to an amide nitrogen, which is further substituted with a 4-methoxybenzyl moiety. This compound has garnered attention due to its role as a selective agonist for Formyl Peptide Receptor 2 (FPR2), a G-protein-coupled receptor implicated in inflammatory responses and immune regulation .

Synthesis:

Compound A is synthesized via multi-step protocols involving condensation reactions. For example, in one method, 4-butoxybenzoic acid is activated as an acid chloride and coupled with 4-methoxybenzylamine under basic conditions (e.g., triethylamine or DMAP), followed by purification via silica gel chromatography . Yields typically range from 60–85%, depending on reaction optimization (e.g., solvent choice, temperature) .

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4g/mol |

IUPAC Name |

4-butoxy-N-[(4-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C19H23NO3/c1-3-4-13-23-18-11-7-16(8-12-18)19(21)20-14-15-5-9-17(22-2)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) |

InChI Key |

QKTBWMJSUJYSGF-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Profiles

Table 1: Structural and Functional Comparison of Compound A with Analogs

Key Observations :

Impact of R2 Substituents on Target Selectivity :

- Compound A’s 4-methoxybenzyl group confers FPR2 selectivity, whereas fluorophenyl substituents (VU0040237, VU0357121) shift activity to mGluR5 .

- The benzimidazolyl-phenyl group in the antitumor analog enhances π-π stacking interactions with kinase targets, suggesting divergent therapeutic applications .

Potency Trends :

- VU0357121 (EC50 = 33 nM) exhibits ~40-fold higher mGluR5 potency than VU0040237, attributed to enhanced hydrophobic interactions from 2,4-difluorophenyl substitution .

- Compound A’s moderate FPR2 activity (EC50 ~100–300 nM) may reflect suboptimal receptor-ligand packing compared to peptide agonists like WKYMVm .

Physicochemical Properties :

- LogP Values : Compound A (calculated LogP ~4.5) is more lipophilic than VU0357121 (LogP ~3.8), influencing blood-brain barrier permeability and in vivo distribution .

- Solubility : The 4-methoxybenzyl group in Compound A reduces aqueous solubility compared to analogs with smaller R2 groups (e.g., phenylethyl) .

Key Observations :

- Amide Coupling Efficiency : Compound A’s synthesis benefits from high-yielding amide bond formation (~85% in optimized conditions), whereas benzimidazole-containing analogs require multi-step sequences with lower overall yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.